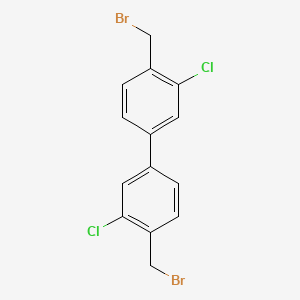
(13R)-13-Hexyl-1-oxacyclotridecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(13R)-13-Hexyl-1-oxacyclotridecan-2-one: is a cyclic ketone with a unique structure that includes a 13-membered ring and a hexyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (13R)-13-Hexyl-1-oxacyclotridecan-2-one typically involves the cyclization of a linear precursor. One common method is the intramolecular aldol condensation of a suitable diketone, followed by reduction and functionalization to introduce the hexyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation and continuous flow chemistry. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: (13R)-13-Hexyl-1-oxacyclotridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hexyl side chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (13R)-13-Hexyl-1-oxacyclotridecan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its cyclic structure can mimic natural substrates, making it useful in enzyme assays.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of fragrances and flavors. Its unique scent profile makes it a valuable ingredient in perfumery and flavoring agents.
Wirkmechanismus
The mechanism of action of (13R)-13-Hexyl-1-oxacyclotridecan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
(13R)-Manoyl Oxide: A precursor in the biosynthesis of forskolin, sharing a similar cyclic structure.
Forskolin: A labdane diterpenoid with a similar ring structure but different functional groups.
Uniqueness: (13R)-13-Hexyl-1-oxacyclotridecan-2-one is unique due to its specific ring size and hexyl side chain, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
65883-63-8 |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
(13R)-13-hexyl-oxacyclotridecan-2-one |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h17H,2-16H2,1H3/t17-/m1/s1 |
InChI-Schlüssel |
QCYYDSAKAHEUDF-QGZVFWFLSA-N |
Isomerische SMILES |
CCCCCC[C@@H]1CCCCCCCCCCC(=O)O1 |
Kanonische SMILES |
CCCCCCC1CCCCCCCCCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


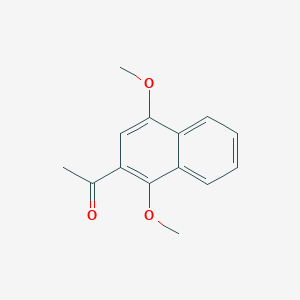
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)


![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
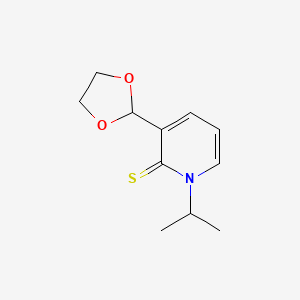
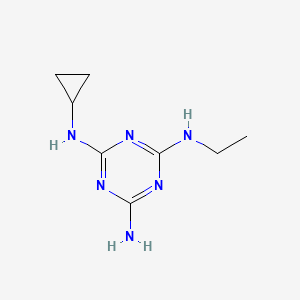
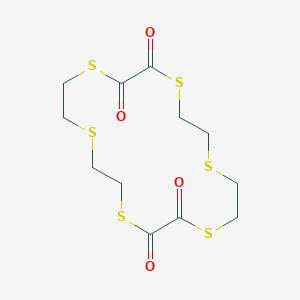
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)

